![molecular formula C7H6BrFO2 B6234012 2-bromo-3-fluoro-5-methoxyphenol CAS No. 1785528-41-7](/img/no-structure.png)
2-bromo-3-fluoro-5-methoxyphenol
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Overview
Description
“2-bromo-3-fluoro-5-methoxyphenol” is a chemical compound that is useful in the synthesis of spirocyclic aminochroman derivative . It is also used as a key intermediate for preparing Coenzyme Q .
Synthesis Analysis
The synthesis of “2-bromo-3-fluoro-5-methoxyphenol” involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene . The process involves bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis
The molecular formula of “2-bromo-3-fluoro-5-methoxyphenol” is C7H6BrFO2 . The molecular weight of this compound is 221.02 .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene occurs in multiple steps .Scientific Research Applications
Medicinal Chemistry: Radiotracer Synthesis
2-Bromo-3-fluoro-5-methoxyphenol may serve as a precursor in the synthesis of radiotracer compounds used in medical imaging. For instance, derivatives of this compound could be utilized to create isomeric methoxy analogs of pharmaceuticals for positron emission tomography (PET) scans .
Material Science: Advanced Polymer Research
The compound’s structural features could be valuable in material science, particularly in the development of advanced polymers. Its inclusion in polymer chains could enhance the thermal stability and flame resistance of materials, which is crucial for high-performance applications .
Environmental Science: UV Filters and Flame Retardants
2-Bromo-3-fluoro-5-methoxyphenol may find applications in environmental science as a component in UV filters and flame retardants. Its aromatic structure with halogen and methoxy substituents could be beneficial in absorbing harmful UV radiation or in reducing flammability in various materials .
Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-fluoro-5-methoxyphenol involves the bromination of 3-fluoro-5-methoxyphenol using bromine in the presence of a catalyst, followed by purification and isolation of the product.", "Starting Materials": [ "3-fluoro-5-methoxyphenol", "Bromine", "Catalyst (such as iron or aluminum bromide)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add 3-fluoro-5-methoxyphenol to a reaction flask", "Add a catalytic amount of catalyst to the reaction flask", "Add a sufficient amount of solvent to the reaction flask to dissolve the starting material", "Add bromine dropwise to the reaction flask while stirring the reaction mixture", "Monitor the reaction progress using TLC or other analytical techniques", "Once the reaction is complete, quench the reaction by adding a reducing agent such as sodium bisulfite", "Extract the product using a suitable solvent such as ethyl acetate", "Purify the product using column chromatography or recrystallization", "Characterize the product using spectroscopic techniques such as NMR and IR" ] } | |
CAS RN |
1785528-41-7 |
Product Name |
2-bromo-3-fluoro-5-methoxyphenol |
Molecular Formula |
C7H6BrFO2 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
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